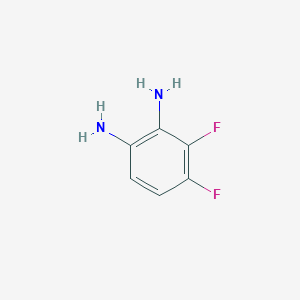

3,4-Difluorobenzene-1,2-diamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-difluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILZDWMMWFCBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371574 | |

| Record name | 3,4-Difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153505-39-6 | |

| Record name | 3,4-Difluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153505-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Difluorobenzene 1,2 Diamine

Established Synthetic Routes and Classical Preparation Approaches

Traditional methods for synthesizing 3,4-Difluorobenzene-1,2-diamine have historically relied on multi-step processes involving functional group transformations on a pre-existing fluorinated benzene (B151609) ring. These routes are characterized by their reliance on fundamental organic reactions.

Halogenation and Amination Reactions in the Synthesis of Fluorinated Aromatic Diamines

The synthesis of fluorinated aromatic diamines often begins with a commercially available fluorinated starting material. A common precursor is 1,2-difluorobenzene (B135520). The synthesis pathway typically involves electrophilic nitration to introduce nitro groups, which are subsequently reduced to amines. The directing effect of the fluorine atoms influences the position of the incoming nitro groups.

Another classical approach involves nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In this strategy, a benzene ring with four halogen substituents, such as 1,2,4,5-tetrahalobenzene, can be selectively aminated. The higher electronegativity of fluorine can activate the ring towards nucleophilic attack, allowing for the sequential replacement of other halogens (like chlorine or bromine) with amino groups under specific conditions.

Reductive Strategies for Diamine Formation

The most prevalent classical method for creating the 1,2-diamine functionality on an aromatic ring is the reduction of a corresponding dinitro compound. For the target molecule, the key intermediate is 3,4-difluoro-1,2-dinitrobenzene. This intermediate is typically synthesized by the nitration of 1,2-difluorobenzene.

The subsequent reduction of the two nitro groups to form the diamine can be achieved using various reductive strategies. Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Another widely used method is metal-acid reduction, which involves using metals like iron, tin, or zinc in the presence of a strong acid like hydrochloric acid (HCl).

Table 1: Comparison of Classical Reductive Agents for Dinitroarenes This table presents a generalized comparison of common reducing agents used in classical synthesis. Specific yields and conditions are highly dependent on the full substrate structure and reaction optimization.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation (H₂/Pd/C) | H₂ gas, solvent (e.g., Ethanol (B145695), Ethyl Acetate) | High yields, clean byproducts (H₂O) | Requires specialized hydrogenation equipment, potential for catalyst poisoning |

| Iron (Fe) / HCl | Fe powder, conc. HCl, heat | Inexpensive, robust | Requires stoichiometric amounts of metal, acidic workup, potential for chlorinated byproducts |

| Tin(II) Chloride (SnCl₂) | SnCl₂, conc. HCl, solvent (e.g., Ethanol) | Milder than other metal/acid systems | Generates tin-based waste, requires stoichiometric amounts |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system, often with a base | Useful in aqueous media, relatively mild | Can sometimes lead to over-reduction or side reactions, generates sulfur waste |

Contemporary and Emerging Synthetic Protocols

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex molecules like this compound, focusing on improving yield, selectivity, and reaction conditions.

Metal-Catalyzed Coupling Reactions for Constructing this compound Scaffolds

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-nitrogen bonds. nih.gov Reactions such as the Buchwald-Hartwig amination, which typically uses a palladium catalyst, can be employed to directly couple an amine source with an aryl halide or triflate. nih.gov

A potential strategy for synthesizing the target diamine involves a sequential or one-pot double amination of a suitable precursor, such as 1,2-dihalo-4,5-difluorobenzene. This approach offers a more direct route compared to the classical nitration-reduction sequence. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and preventing side reactions. nih.gov Similarly, copper-catalyzed Chan-Lam coupling reactions can also be utilized for N-arylation under often milder conditions. nih.gov These methods are part of a broader trend in organic synthesis that allows for the assembly of complex molecules from readily available fragments. youtube.com

Microwave-Assisted Synthetic Approaches in Fluorinated Amine Chemistry

Microwave-assisted synthesis has emerged as a key technology for accelerating a wide range of organic reactions, including the synthesis of fluorinated amines. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes, while also increasing product yields and reducing the formation of byproducts. researchgate.netnih.gov

This technique is particularly advantageous for reactions that are sluggish under conventional heating, such as the nucleophilic aromatic substitution on electron-rich or moderately activated fluoroarenes. researchgate.netresearchgate.net For the synthesis of this compound, microwave heating can be applied to both the amination steps and the reduction of nitro intermediates, offering a more time- and energy-efficient process. mdpi.com

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Amination This table provides a conceptual comparison based on general findings in microwave chemistry. Actual results may vary.

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating |

| Reaction Time | Typically several hours to 24+ hours | Typically 5 to 60 minutes nih.govmdpi.com |

| Temperature Control | Slower response, potential for thermal gradients | Rapid and uniform heating, precise temperature control |

| Product Yield | Variable, can be lower due to side reactions from prolonged heating | Often higher due to reduced side product formation researchgate.net |

| Energy Efficiency | Lower, heats the entire apparatus | Higher, directly heats the reaction mixture |

Chemo- and Regioselective Synthesis of this compound

Achieving the correct arrangement of substituents (1,2-diamino and 3,4-difluoro) is a significant challenge that requires high chemo- and regioselectivity. The inherent electronic properties of the 1,2-difluorobenzene precursor guide the regiochemical outcome of subsequent reactions. In electrophilic nitration, the fluorine atoms act as ortho-, para-directors, but are deactivating. Careful control of reaction conditions is necessary to favor the formation of the desired 1,2-dinitro isomer over other possibilities.

Modern methods offer more precise control. For instance, directed ortho-metalation (DoM) could be used, where a directing group guides a metalating agent (like an organolithium reagent) to a specific adjacent position, which can then be functionalized. Furthermore, in metal-catalyzed C-H activation/amination reactions, the choice of catalyst and directing group can enable the direct and selective installation of amino groups onto C-H bonds, bypassing the need for pre-functionalized halogenated substrates. Research has shown that even on complex substrates like trifluorobenzenes, regioselective mono-substitution can be achieved under specific conditions, highlighting the potential for precise control in fluorinated systems. researchgate.net

Precursor Chemistry and Starting Materials for this compound Synthesis

The synthesis of this compound relies on the availability of appropriately substituted benzene ring precursors. The strategic introduction of fluorine and amino groups onto the aromatic core is central to the synthetic methodologies. Research findings indicate two primary pathways for obtaining this diamine, which are distinguished by their key intermediate compounds: 1,2-difluoro-4,5-dinitrobenzene (B1590526) and 4,5-difluoro-2-nitroaniline (B1295537).

A common starting material for one of the main synthetic routes is 1,2-difluorobenzene. acs.orgchemicalbook.com This compound can be subjected to nitration to introduce two nitro groups onto the benzene ring, yielding 1,2-difluoro-4,5-dinitrobenzene. google.comchemicalbook.comnih.gov The subsequent reduction of both nitro groups on this intermediate leads to the formation of the final product, this compound. A method for preparing 1,2-difluoro-4,5-dinitrobenzene involves using 3,4-difluoronitrobenzene (B149031) as the starting material and treating it with a mixed acid of nitric and sulfuric acid. google.com

Another significant precursor is 4,5-difluoro-2-nitroaniline. chemimpex.comsigmaaldrich.com This compound is a valuable intermediate as its direct reduction provides this compound. One method to synthesize 4,5-difluoro-2-nitroaniline involves the hydrolysis of 4,5-difluoro-2-nitroacetanilide using aqueous hydrochloric acid. prepchem.com The synthesis of 4,5-difluoro-2-nitroaniline can also be achieved from other precursors, and it serves as a key building block in the production of various chemical compounds. chemimpex.comchemsrc.com

The following table summarizes the key precursors and their roles in the synthesis of this compound and related compounds.

Interactive Data Table of Precursors for this compound Synthesis

| Precursor Compound | CAS Number | Role in Synthesis | Resulting Compound(s) |

| 1,2-Difluorobenzene | 367-11-3 | Starting material for nitration. acs.orgchemicalbook.com | 1,2-Difluoro-4,5-dinitrobenzene google.com |

| 3,4-Difluoronitrobenzene | 369-35-7 | Starting material for nitration. google.com | 1,2-Difluoro-4,5-dinitrobenzene google.com |

| 1,2-Difluoro-4,5-dinitrobenzene | 85686-97-1 | Intermediate for reduction. researchgate.net | This compound |

| 4,5-Difluoro-2-nitroacetanilide | Not Available | Precursor for hydrolysis. prepchem.com | 4,5-Difluoro-2-nitroaniline prepchem.com |

| 4,5-Difluoro-2-nitroaniline | 78056-39-0 | Intermediate for reduction. sigmaaldrich.com | This compound |

| 2,4-Difluoroaniline | 367-25-9 | Starting material for diazotization. google.com | 1,2,4-Trifluorobenzene google.com |

| 2,3-Difluorophenol | Not Available | Precursor for hydroquinone (B1673460) synthesis. ucla.edu | 2,3-Difluoro-1,4-hydroquinone ucla.edu |

| 1,2-Dichloro-4,5-dinitrobenzene | 6306-39-4 | Related dinitro precursor. sigmaaldrich.com | Not directly leading to the target compound |

The synthesis of fluorinated aromatic compounds can also involve more complex strategies, such as the Balz-Schiemann reaction, which utilizes diazonium salts derived from anilines. acs.orggoogle.comjmu.eduoriprobe.com While not always the most direct route to this compound, these methods highlight the broad range of precursor chemistry in the field of fluoro-organic compounds. For example, 1,3-difluorobenzene (B1663923) can be prepared from 2,4-difluoronitrobenzene (B147775) via reduction, diazotization, and subsequent reactions. google.com These alternative routes underscore the versatility of fluorinated nitroaromatics and anilines as key precursors in organofluorine chemistry.

Reactivity and Reaction Mechanisms of 3,4 Difluorobenzene 1,2 Diamine

Fundamental Reaction Pathways Involving the Aromatic Diamine Core

The reactivity of 3,4-difluorobenzene-1,2-diamine is governed by the interplay of the electron-donating amino groups and the electron-withdrawing fluorine atoms on the benzene (B151609) ring. This unique substitution pattern influences both electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution Patterns in Difluorinated Benzene Systems

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring. wikipedia.org Activating groups increase the reaction rate by donating electron density to the ring, thereby stabilizing the cationic intermediate (arenium ion), while deactivating groups decrease the rate by withdrawing electron density. wikipedia.org

In the case of this compound, the two amino groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. Conversely, the two fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring through an inductive effect. nih.govnist.gov This deactivating effect makes electrophilic substitution on the difluorinated benzene core less favorable than on unsubstituted benzene. nih.govnist.gov

The directing effects of the substituents must also be considered. The amino groups are ortho, para-directing, while the fluorine atoms are also ortho, para-directing. In this compound, the positions ortho and para to the amino groups are positions 3, 5, and 6. The positions ortho and para to the fluorine atoms are positions 2, 4, 5 and 1, 3, 6 respectively. The combined influence of these groups leads to a complex substitution pattern. However, the strong activating effect of the amino groups generally dominates, favoring substitution at the positions most activated by them.

Table 1: Activating and Deactivating Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -NH₂ | Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

Nucleophilic Reactivity of Amine Groups in Conjugated Systems

The amine groups in this compound are nucleophilic due to the lone pair of electrons on the nitrogen atoms. libretexts.org As such, they readily react with a variety of electrophiles. The nucleophilicity of amines is influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com Generally, more basic amines are more nucleophilic. masterorganicchemistry.com However, bulky substituents on or near the nitrogen atom can decrease nucleophilicity due to steric hindrance. masterorganicchemistry.com

The amine groups of this compound can participate in a range of nucleophilic reactions, including acylation, alkylation, and condensation reactions. libretexts.orgmsu.edu For instance, they can react with acid chlorides or anhydrides to form amides, and with alkyl halides to form secondary or tertiary amines. libretexts.org These reactions are fundamental to the use of this compound as a building block in the synthesis of more complex molecules.

Cyclization and Heterocyclic Ring Formation Reactions

A significant aspect of the chemistry of this compound is its utility in the synthesis of heterocyclic compounds. The two adjacent amino groups provide a reactive site for the formation of fused five- and six-membered rings.

Synthesis of Benzimidazoles from this compound

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. nih.gov A common and effective method for their synthesis is the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid and its derivatives. nih.govnih.govorganic-chemistry.org

The reaction of this compound with aldehydes or carboxylic acids leads to the formation of 5,6-difluorobenzimidazoles. The reaction typically proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole (B57391) ring system. nih.gov Various catalysts, such as p-toluenesulfonic acid, ammonium (B1175870) chloride, and even recyclable nano-catalysts, can be employed to facilitate this transformation under mild conditions. nih.govnih.gov

Table 2: Examples of Catalysts Used in Benzimidazole Synthesis

| Catalyst | Reaction Conditions | Reference |

| p-Toluenesulfonic acid | Grinding, solvent-free | nih.gov |

| Ammonium chloride | CHCl₃, room temperature | nih.gov |

| {Mo₇₂Fe₃₀} nanocapsules | Aerobic, mild conditions | nih.gov |

| Fe₃O₄@SiO₂/collagen | Mild, environmentally benign | nih.gov |

Quinoxaline (B1680401) Formation and Related Fused Heterocyclic Systems

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds that can be synthesized from o-phenylenediamines. organic-chemistry.orgresearchgate.netsapub.org The classical and most widely used method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netnih.gov

When this compound is reacted with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, it undergoes a condensation reaction to form a 6,7-difluoroquinoxaline. chim.it This reaction is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by acids. researchgate.netsapub.org The reaction mechanism involves the nucleophilic attack of the amino groups on the carbonyl carbons, followed by dehydration to form the quinoxaline ring. A variety of catalysts, including cerium(IV) ammonium nitrate (B79036) and MCM-41 supported heterogeneous catalysts, have been shown to be effective in promoting this reaction, even in aqueous media. chim.it

Oxidation Reactions and Their Mechanistic Insights

The oxidation of aromatic diamines can lead to a variety of products, depending on the oxidant and the reaction conditions. The oxidation of this compound can potentially lead to the formation of the corresponding diimine or quinone-diimine species. These reactions are often complex and can involve radical intermediates. The presence of the fluorine atoms can influence the redox potential of the molecule and the stability of the oxidized products. While specific studies on the oxidation of this compound are not extensively detailed in the provided context, the general principles of aromatic amine oxidation suggest that controlled oxidation can be a useful synthetic tool. For instance, aerobic oxidation is a key step in some one-pot syntheses of quinoxalines from benzyl (B1604629) ketones and aromatic 1,2-diamines. organic-chemistry.org

Impact of Fluorine Substituents on Aromatic Ring Reactivity and Selectivity

The introduction of two fluorine atoms onto the benzene ring of o-phenylenediamine to form this compound profoundly alters the molecule's electronic properties, which in turn significantly impacts its reactivity and the selectivity of its chemical reactions. The effects are primarily driven by the high electronegativity of fluorine, which modifies the electron density of both the aromatic ring and the amino functional groups.

The dominant influence of the fluorine substituents is their strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the entire aromatic system. A direct consequence of this is a marked decrease in the basicity of the two amino groups. The nucleophilicity of the amines, which is crucial for their common reactions such as condensation with carbonyl compounds, is thereby significantly diminished. This makes this compound a less reactive nucleophile compared to its non-fluorinated counterpart, o-phenylenediamine.

This difference in basicity can be quantitatively expressed by comparing the pKa values of their respective conjugate acids. The reduced electron density on the nitrogen atoms in the fluorinated compound means they are less available to accept a proton, resulting in a lower pKa value.

| Compound Name | Structure | pKa of Conjugate Acid |

|---|---|---|

| o-Phenylenediamine |  | 4.57 |

| 4,5-Difluoro-1,2-benzenediamine |  | 3.51 (Predicted) lookchem.com |

The practical consequence of this reduced reactivity is evident in synthetic applications. For instance, in the widely used Phillips synthesis of benzimidazoles, which involves the condensation of an o-phenylenediamine with a carboxylic acid, harsher reaction conditions or more potent catalysts are often required when using the fluorinated substrate. researchgate.net Similarly, in condensations with aldehydes, the formation of the benzimidazole ring system proceeds more slowly or with lower efficiency. uit.no Research has shown that while electron-donating groups on the phenylenediamine ring can lead to high yields in benzimidazole synthesis, electron-withdrawing groups, such as halogens, result in markedly lower yields under the same conditions. uit.noresearchgate.netsemanticscholar.org

A study on catalyst-free condensation reactions in methanol highlighted this disparity. While various substituted phenylenediamines participated effectively, the 4,5-dihalogenated phenylenediamines, including the chloro- and bromo-analogs, gave significantly lower yields. uit.no This trend is directly attributable to the deactivating effect of the halogen substituents.

| Diamine Reactant | Substituent Nature | Product Yield | Reference |

|---|---|---|---|

| o-Phenylenediamine | Unsubstituted | 96% | uit.no |

| 4,5-Dimethyl-1,2-phenylenediamine | Electron-Donating | 88% | uit.no |

| 4,5-Dichloro-1,2-phenylenediamine | Electron-Withdrawing | 33% | uit.no |

Applications of 3,4 Difluorobenzene 1,2 Diamine in Advanced Research

Strategic Role in Complex Organic Synthesis as a Versatile Building Block

3,4-Difluorobenzene-1,2-diamine serves as a foundational component for the synthesis of a multitude of complex organic structures. Its vicinal diamine functionality, coupled with the electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring, provides a unique combination of reactivity and structural properties that are exploited in various synthetic transformations.

Construction of Diverse Molecular Scaffolds for Pharmaceuticals and Functional Materials

The ortho-phenylenediamine moiety is a well-established precursor for the synthesis of important heterocyclic scaffolds, and this compound is instrumental in creating fluorinated analogues of these structures. The condensation of ortho-diamines with 1,2-dicarbonyl compounds is a classic and efficient method for the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties. nih.govsapub.org Similarly, reaction with aldehydes or carboxylic acids and their derivatives leads to the formation of benzimidazoles, another privileged scaffold in medicinal chemistry known for its diverse biological activities. nih.govsemanticscholar.org

The use of this compound in these reactions allows for the direct introduction of two fluorine atoms onto the benzene ring of the resulting quinoxaline (B1680401) or benzimidazole (B57391) core. This is a significant advantage as the fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The synthesis of these scaffolds is often carried out in one-pot procedures, which are efficient and atom-economical. organic-chemistry.orgnih.gov

Table 1: Synthesis of Heterocyclic Scaffolds from o-Phenylenediamines

| Precursor | Reagent | Resulting Scaffold | Significance |

|---|---|---|---|

| o-Phenylenediamine (B120857) | 1,2-Dicarbonyl Compound | Quinoxaline | Core of many biologically active compounds. |

| o-Phenylenediamine | Aldehyde/Carboxylic Acid | Benzimidazole | Privileged structure in medicinal chemistry. |

| This compound | 1,2-Dicarbonyl Compound | 6,7-Difluoroquinoxaline | Introduction of fluorine for enhanced properties. |

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov These reactions are highly convergent and atom-economical, making them ideal for the rapid generation of libraries of structurally diverse compounds for drug discovery and materials science. nih.govorganic-chemistry.org

While specific examples detailing the use of this compound in MCRs are not extensively documented in readily available literature, the inherent reactivity of the vicinal diamine functionality makes it a prime candidate for such transformations. Diamines are known to participate in various MCRs, such as the Ugi and Strecker reactions, which are used to synthesize α-amino acid derivatives and peptidomimetics. researchgate.net A copper-catalyzed multicomponent reaction of an amine, aldehyde, and a difluorocarbene source has been reported for the synthesis of α-aminoamide derivatives, highlighting the utility of amines in such complex transformations. nih.gov The presence of the difluoro-substituted benzene ring in this compound would allow for the creation of complex, fluorinated products with potential applications in medicinal chemistry and materials science.

Precursor for the Synthesis of Nitrogen-Containing Ligands

Nitrogen-containing ligands are of paramount importance in coordination chemistry and catalysis, playing a crucial role in the development of transition metal catalysts for a wide range of organic transformations. rsc.org Chiral vicinal diamines are particularly valuable as precursors for the synthesis of chiral ligands for asymmetric catalysis. researchgate.netnih.gov These ligands can coordinate to a metal center, creating a chiral environment that allows for the stereoselective synthesis of a desired enantiomer of a product.

This compound can serve as a precursor for the synthesis of novel nitrogen-containing ligands. The two amino groups can be functionalized to create bidentate or multidentate ligands. The fluorine atoms on the aromatic backbone can influence the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex. For example, C3-symmetric ligands, which can be synthesized from diamine precursors, have been shown to be effective in ruthenium-catalyzed transfer hydrogenation of ketones. tue.nl The development of fluorinated ligands derived from this compound could lead to new catalysts with enhanced stability, activity, and selectivity.

Contributions to Medicinal Chemistry Research Through Derivatives

The true value of this compound in medicinal chemistry is realized through the biological activities of its derivatives. The strategic placement of the difluoro substitution pattern on the aromatic ring often leads to compounds with improved therapeutic potential.

Design and Synthesis of Biologically Active Derivatives for Therapeutic Exploration

The benzimidazole scaffold, readily accessible from this compound, is a cornerstone in the development of new therapeutic agents. Fluorinated benzimidazoles have been synthesized and investigated for their potential as antitubercular and antifungal agents. nih.gov The introduction of fluorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes, and can also increase its resistance to metabolic degradation, leading to a longer duration of action.

The synthesis of these derivatives often involves the cyclocondensation of the diamine with various aldehydes or carboxylic acids, allowing for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring. This modularity enables the systematic exploration of the structure-activity relationship (SAR) to optimize the biological activity of the compounds.

Investigation of Antagonistic Activities Towards Specific Biological Targets (e.g., P2X3 Receptors)

P2X3 receptors, which are ATP-gated ion channels predominantly expressed on sensory neurons, have emerged as a key target for the treatment of chronic pain and refractory chronic cough. nih.govnih.gov The development of selective P2X3 receptor antagonists is an active area of research in the pharmaceutical industry.

Research into novel P2X3 receptor antagonists has explored benzimidazole-4,7-dione-based compounds. nih.gov In these studies, modifications of a 3,4-difluoroaniline moiety were shown to significantly impact the antagonistic activity. nih.gov This highlights the importance of the difluoro-substitution pattern in the design of potent P2X3 receptor antagonists. While the direct synthesis from this compound was not explicitly described in this particular study, the structural similarity of the starting materials underscores the potential of this building block in the synthesis of related P2X3 antagonists. The development of such compounds involves measuring their ability to inhibit the calcium influx evoked by a P2X3 receptor agonist, with IC50 values indicating the potency of the antagonist.

Table 2: Investigational P2X3 Receptor Antagonists

| Compound Class | Biological Target | Therapeutic Indication | Role of Fluorine |

|---|

Studies on Enzyme Interactions and Modulation

While specific studies focusing exclusively on the interaction of this compound with enzymes are not extensively detailed in current literature, the broader class of fluorinated aromatic compounds is recognized for its potential to modulate enzyme activity. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, conformation, and binding affinity to biological targets.

In the context of enzyme interactions, diamine structures are fundamental to the study of enzymes like Diamine Oxidase (DAO) , which is crucial for the metabolism of histamine. A deficiency in DAO can lead to histamine intolerance, a condition associated with various symptoms, including migraines. Research into the interaction of different compounds with DAO is essential for understanding and managing this condition. While studies have examined the effects of various anti-inflammatory and anti-migraine drugs on DAO activity, the specific modulatory role of this compound has yet to be fully elucidated. The electron-withdrawing nature of the fluorine atoms in this compound could influence its binding to the active site of enzymes, potentially acting as an inhibitor or a modulator. Further research is needed to explore these potential interactions and determine the compound's specific effects on DAO and other enzymes.

Exploration of Structure-Activity Relationships in Fluorinated Diamine Derivatives

The study of structure-activity relationships (SAR) is a critical aspect of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For fluorinated diamine derivatives, SAR studies are instrumental in designing molecules with enhanced therapeutic properties.

The incorporation of fluorine into a molecule can lead to several advantageous changes:

Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with enzyme active sites, including hydrogen bonding and dipole-dipole interactions.

Altered Physicochemical Properties: Fluorination can affect a molecule's lipophilicity, acidity, and basicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

While direct SAR studies on derivatives of this compound are still an emerging area, research on analogous fluorinated compounds provides a strong rationale for its potential. For example, studies on other fluorinated aromatic amines have demonstrated that the position and number of fluorine substituents can dramatically impact their biological activity. These findings underscore the importance of systematic modifications of the this compound scaffold to explore its potential in developing new therapeutic agents.

Developments in Materials Science

This compound serves as a valuable monomer and precursor in the synthesis of advanced materials, owing to the unique properties conferred by its fluorinated aromatic structure.

Synthesis of Functional Polymers with Enhanced Properties

Fluorinated diamines are key components in the synthesis of high-performance polymers, particularly polyimides. kpi.uavt.edu The incorporation of fluorine-containing monomers, such as this compound, into the polymer backbone can impart a range of desirable properties. kpi.ua The most widely used method for polyimide synthesis is a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu

The presence of fluorine atoms in the polymer structure leads to:

Enhanced Solubility: The introduction of fluorine can disrupt polymer chain packing, leading to better solubility in organic solvents, which is crucial for processing. ntu.edu.tw

Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with a lower dielectric constant, making them ideal for applications in microelectronics as insulating layers. kpi.ua

Increased Optical Transparency: Fluorination can reduce intermolecular charge transfer complex formation, leading to polymers with higher optical clarity. nih.gov

| Property Enhancement | Reason | Reference |

| Thermal Stability | High C-F bond energy | kpi.ua |

| Solubility | Disruption of chain packing | ntu.edu.tw |

| Dielectric Constant | Low polarizability of C-F bond | kpi.ua |

| Optical Transparency | Reduced charge transfer complex formation | nih.gov |

Application in Optoelectronic Devices and Organic Semiconductors, including OLEDs

The unique electronic properties of fluorinated aromatic compounds make them attractive for use in organic electronics. While direct applications of polymers derived from this compound are still under exploration, the principles governing the use of similar materials in optoelectronic devices are well-established.

In Organic Light-Emitting Diodes (OLEDs) , materials with specific energy levels are required for efficient charge injection, transport, and recombination to produce light. The fluorine atoms in this compound are strongly electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of materials derived from it. This tuning of energy levels is critical for optimizing the performance of OLEDs. For instance, ambipolar host materials, which can transport both electrons and holes, are crucial for highly efficient thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net The incorporation of fluorinated moieties is a common strategy in the design of such materials.

Development of Hole Transport Materials for Photovoltaic Applications

In the field of photovoltaics, particularly perovskite solar cells (PSCs) , hole transport materials (HTMs) play a vital role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode. mdpi.comfrontiersin.org The efficiency and stability of PSCs are highly dependent on the properties of the HTM. frontiersin.org

Aromatic diamine derivatives, such as those based on triphenylamine, are widely used as the core structure for HTMs. frontiersin.org The introduction of fluorine atoms onto the aromatic rings is a key strategy for tuning the properties of these materials. Specifically, the electron-withdrawing nature of fluorine can lower the HOMO energy level of the HTM, which can lead to better energy level alignment with the valence band of the perovskite, facilitating efficient hole extraction and potentially increasing the open-circuit voltage of the solar cell. mdpi.comresearchgate.net

Properties of Representative Hole Transport Materials

| Material Type | Key Structural Feature | Potential Advantage of Fluorination |

|---|---|---|

| Spiro-OMeTAD based | Spirobifluorene core with methoxy-substituted triphenylamine arms | Lowering HOMO for better energy alignment |

| Dibenzofuran-based | Linear dibenzofuran core | Increased thermal stability and hole mobility |

The synthesis of novel HTMs often involves the reaction of diamine precursors with other aromatic building blocks. mdpi.com this compound represents a promising precursor for the development of new, highly efficient, and stable HTMs for next-generation solar cells.

Role in Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where certain molecules (AIEgens) are non-emissive in dilute solutions but become highly fluorescent in the aggregated state or solid state. encyclopedia.pub This property is the opposite of the common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is primarily attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. encyclopedia.pub

Aromatic amines and diamines are common structural motifs in many AIEgens. For example, derivatives of tetraphenylethylene (TPE) and triphenylamine are well-known AIE-active molecules. nih.govmdpi.com The synthesis of novel AIEgens often involves the condensation reaction of an aromatic diamine with a dialdehyde or other suitable reactants. nih.gov

The rigid structure of the benzene ring in this compound, combined with the potential for intermolecular interactions involving the fluorine atoms (such as hydrogen bonding), makes it an excellent candidate as a building block for new AIEgens. By incorporating this diamine into larger molecular structures with rotatable groups, it is possible to design novel materials with tunable AIE properties for applications in sensors, bio-imaging, and optoelectronic devices. nih.govmdpi.comresearchgate.net

Coordination Chemistry and Catalysis

The presence of two adjacent amino groups allows this compound to act as a potent chelating ligand, forming stable complexes with a variety of transition metals. These complexes are at the forefront of research in catalysis due to their potential for unique reactivity and stability.

Ligand Properties of this compound in Metal Complexation

This compound functions as a bidentate ligand, coordinating to metal centers through the lone pairs of electrons on its two nitrogen atoms. The fluorine atoms exert a strong electron-withdrawing effect, which influences the electronic properties of the resulting metal complexes. This electron-withdrawing nature can enhance the stability of the metal-ligand bond and modulate the redox potential of the metal center. The coordination of this diamine to a metal ion results in the formation of a stable five-membered chelate ring, a common structural motif in coordination chemistry.

Formation of Catalytic Frameworks with Transition Metals

Transition metal complexes derived from o-phenylenediamines and their derivatives have been extensively investigated for their catalytic activities. These complexes can serve as catalysts in a variety of organic transformations, including oxidation and coupling reactions. For instance, palladium complexes bearing N-heterocyclic carbene and phosphine moieties have shown efficiency in Mizoroki–Heck coupling and direct C–H functionalization reactions. While specific catalytic applications of this compound complexes are an emerging area of research, the foundational principles of coordination chemistry suggest their potential in catalysis. The fluorinated diamine can be used to synthesize organocatalysts, for example, through nucleophilic aromatic substitution with a chiral diamine scaffold, which can then be employed in asymmetric catalysis.

The general catalytic cycle of many palladium-catalyzed reactions involves oxidative addition, transmetalation, and reductive elimination steps. The electronic properties of the ligands play a crucial role in each of these steps. The electron-withdrawing nature of the difluorinated phenylenediamine ligand could potentially influence the rates and efficiencies of these catalytic cycles.

Redox Behavior of Metal-Diamine Complexes

The redox properties of transition metal complexes are central to their application in catalysis and as functional materials. The introduction of fluorine atoms into the ligand framework can significantly alter the redox potentials of the metal center. In general, electron-withdrawing substituents like fluorine tend to make the metal center more difficult to oxidize.

Studies on iron and cobalt complexes with various ligands have demonstrated a rich redox chemistry, often involving both metal-centered and ligand-centered redox processes. For example, a series of iron and iron-cobalt bimetallic complexes have shown reduction potentials ranging from -1.48 to -1.60 V (vs Fc+/Fc). nih.gov The specific redox potentials of complexes containing this compound are a subject of ongoing research and are crucial for designing catalysts for specific redox reactions. The electrochemical behavior of such complexes can be studied using techniques like cyclic voltammetry to determine their redox potentials and the stability of different oxidation states.

Table 1: General Redox Behavior of Transition Metal Complexes with Amine Ligands

| Metal Ion | Typical Redox Couple | Influence of Electron-Withdrawing Ligands |

| Iron (Fe) | Fe(II)/Fe(III) | Anodic shift (more positive potential) |

| Cobalt (Co) | Co(II)/Co(III) | Anodic shift (more positive potential) |

| Copper (Cu) | Cu(I)/Cu(II) | Anodic shift (more positive potential) |

| Palladium(Pd) | Pd(0)/Pd(II) | Can influence rates of oxidative addition |

This table provides a generalized overview. Actual redox potentials are highly dependent on the specific ligand, solvent, and other experimental conditions.

Emerging Applications in Agrochemical and Dye Industries

The unique structural and electronic features of this compound make it an attractive starting material for the synthesis of complex organic molecules with applications in the agrochemical and dye industries.

Fluorinated compounds play a crucial role in modern agrochemicals, with a significant number of commercial pesticides containing fluorine atoms. The introduction of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of a molecule. This compound serves as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in fungicides, herbicides, and insecticides. For example, o-phenylenediamines are key starting materials for the synthesis of benzimidazoles, a class of compounds known for their fungicidal properties. The condensation of this compound with carboxylic acids or aldehydes can lead to the formation of fluorinated benzimidazole derivatives.

In the dye industry, the incorporation of fluorine into dye molecules can improve their brightness, photostability, and resistance to chemical degradation. Fluorinated aromatic amines are used as diazo components in the synthesis of azo dyes. While specific examples of commercial dyes derived directly from this compound are not widely documented in public literature, the principles of dye chemistry suggest its potential use in creating high-performance pigments. The electron-withdrawing fluorine atoms can influence the electronic transitions within the chromophore, potentially leading to desirable coloristic properties. researchgate.net

Advanced Characterization Techniques for 3,4 Difluorobenzene 1,2 Diamine and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for the detailed characterization of 3,4-Difluorobenzene-1,2-diamine and its derivatives. These methods probe the interaction of molecules with electromagnetic radiation, yielding a wealth of information about their structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: Proton NMR is used to identify the number and type of hydrogen atoms in a molecule. For derivatives of this compound, the aromatic protons typically appear as complex multiplets due to coupling with adjacent protons and fluorine atoms. For instance, in the ¹H NMR spectrum of a magnesium derivative, [(DippNacnac)Mg(C₆H₃F₂)(THF)], the aromatic protons of the difluorophenyl group appear as a multiplet at 6.21 ppm. rsc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. In difluorobenzene derivatives, the carbon signals are split by the attached fluorine atoms, providing valuable information about their proximity. For example, the ¹³C NMR spectrum of 1,3-difluorobenzene (B1663923) shows distinct signals for the different carbon environments, influenced by the fluorine substituents. chemicalbook.comorganicchemistrydata.org

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds like this compound derivatives. It provides direct information about the chemical environment of the fluorine atoms. The chemical shifts and coupling constants in ¹⁹F NMR spectra are sensitive to the electronic environment and the presence of neighboring fluorine and hydrogen atoms. rsc.orgspectrabase.comspectrabase.com For example, the ¹⁹F NMR spectrum of a magnesium derivative of 1,3-difluorobenzene shows a distinct signal for the fluorine atoms. rsc.org The presence of a prochiral group linked to a molecule with a stereogenic center can lead to anisochrony, where diastereotopic fluorine atoms exhibit different chemical shifts, as observed in N-CHF₂ derivatives of certain indazoles. nih.gov

Table 1: Representative NMR Data for Difluorobenzene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| [(DippNacnac)Mg(C₆H₃F₂)(THF)] | ¹H | 6.21 (dd, J = 9.8, 3.4 Hz, C₆H₂F₃) | d8-THF |

| 1,2-Difluorobenzene (B135520) | ¹H | 7.124, 7.053 | CDCl₃ |

| 1,3-Difluorobenzene | ¹³C | Varies | CDCl₃ |

| 1,4-Difluorobenzene (B165170) | ¹H | Varies | Not Specified |

| N-difluoromethyl derivative of (4S,7R)-campho[2,3-c]pyrazole (13) | ¹⁹F | -89.16, -91.64 | CDCl₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). ulethbridge.ca

The molecular ion peak in the mass spectrum provides the molecular weight of the compound. For this compound (C₆H₆F₂N₂), the calculated molecular weight is approximately 144.12 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. ulethbridge.ca

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. The fragmentation of diamide (B1670390) derivatives, for instance, has been studied in detail, revealing characteristic pathways such as amide bond cleavage and elimination of isocyanic acid. nih.gov The presence of fluorine atoms can also influence the fragmentation pattern, leading to characteristic isotopic distributions for fragments containing these atoms. ulethbridge.ca

Table 2: Mass Spectrometry Data for Difluorobenzene Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Information |

| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | Molecular ion at m/z 114. |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | Molecular ion at m/z 114. sigmaaldrich.com |

| 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | Molecular ion at m/z 114. nist.govnist.gov |

| 3,4-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | Molecular ion at m/z 152. nih.gov |

Electronic Absorption (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Properties

Electronic Absorption (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. For derivatives of this compound, the absorption maxima in the UV-Vis spectrum are typically due to π-π* transitions within the aromatic system. For example, a diamine derivative exhibited a maximum UV-vis absorption at 305 nm. researchgate.net The introduction of different substituents can cause a red or blue shift in the absorption maxima, providing insights into the electronic structure and conjugation of the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is a powerful tool for identifying functional groups. In the IR spectrum of this compound derivatives, one would expect to see characteristic absorption bands for N-H stretching of the amine groups, C-F stretching, and various C-C and C-H vibrations of the benzene (B151609) ring.

X-ray Absorption Spectroscopy in Characterizing Metal Complexes

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of metal ions in complexes. nih.govmdpi.com It is element-specific and does not require crystalline samples, making it suitable for studying metal complexes of this compound derivatives in various states. nih.gov

XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govornl.gov

XANES provides information about the oxidation state and coordination geometry of the absorbing metal atom. nih.govornl.gov The shape and energy of the absorption edge are sensitive to the electronic environment of the metal.

EXAFS provides information about the number, type, and distance of neighboring atoms surrounding the central metal ion. nih.gov

This technique is particularly valuable for characterizing the coordination environment of metal ions in complexes with ligands derived from this compound, offering insights into bond lengths and coordination numbers. nih.govnih.gov Recent developments have coupled XAS with theoretical calculations to provide detailed insights into metal-ligand bonding in f-element complexes. rsc.org

Electrochemical Characterization

Electrochemical methods are crucial for understanding the redox properties of this compound and its derivatives, which is essential for their application in areas like electrocatalysis and molecular electronics.

Cyclic Voltammetry for Redox Behavior Studies

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. nih.govdtu.dk In a CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the stability of the redox species.

For derivatives of this compound, CV can be used to determine their electron-donating or -accepting properties. The positions of the oxidation and reduction peaks indicate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. Studies on related dihydroxybenzenes and their derivatives have shown that substituents on the benzene ring significantly influence their electrochemical behavior. mdpi.com For instance, the redox behavior of flavin derivatives has been studied in detail using CV to establish structure-property relationships. nih.gov Similarly, the electrochemical properties of polyimides derived from various diamines have been investigated using this technique. researchgate.net In some cases, 1,2-difluorobenzene has been used as a non-coordinating solvent for electrochemical studies of transition metal complexes, highlighting its stability towards oxidation and reduction. dtic.mil

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, offering a definitive understanding of the solid-state architecture of a compound. For this compound and its derivatives, X-ray crystallography serves as a powerful tool to elucidate their molecular geometry and intermolecular interactions, which are crucial for understanding their chemical reactivity and material properties.

Detailed Research Findings

A notable example is the single-crystal X-ray diffraction analysis of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide, a quinoxaline (B1680401) 1,4-di-N-oxide analogue. nih.gov The study revealed detailed structural information, including the crystal system, space group, and unit cell dimensions. The crystallographic analysis was instrumental in confirming the molecular structure and uncovering subtle electronic and tautomeric effects. nih.gov

The analysis of the bond lengths within the quinoxaline 1,4-di-N-oxide derivative provided insights into its electronic structure. For instance, the O(3)–N(2) bond was found to be longer (1.3844 (14) Å) than the O(1)–N(1) bond (1.2903 (13) Å). nih.gov This difference in bond lengths, compared to the general length of an O⁻–N⁺ bond (approximately 1.29 Å), suggested that the O(3)–N(2) bond is elongated due to protolysis. nih.gov Furthermore, the length of the O(2)–C(2) bond (1.2115 (17) Å) was determined to be intermediate between a typical C-O single bond and a C=O double bond, indicating a degree of delocalization. nih.gov This detailed structural information, obtainable only through X-ray crystallography, is vital for understanding the chemical behavior of these derivatives.

The crystallographic data for 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide is summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.4320 (12) |

| b (Å) | 10.7514 (9) |

| c (Å) | 13.2728 (11) |

| V (ų) | 1958.5 (3) |

| Z | 8 |

| Data sourced from a study on quinoxaline 1,4-di-N-oxide analogues. nih.gov |

The synthesis of such quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This highlights the role of this compound as a key building block for creating complex heterocyclic systems whose solid-state structures can be precisely determined by X-ray crystallography.

Computational and Theoretical Investigations of 3,4 Difluorobenzene 1,2 Diamine

Quantum Chemical Studies on Electronic Structure and Properties

Quantum chemical methods are fundamental to elucidating the electronic characteristics of 3,4-Difluorobenzene-1,2-diamine. These calculations can predict molecular properties that are difficult to measure experimentally. By solving approximations of the Schrödinger equation, these methods provide insights into orbital energies, charge distribution, and molecular reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, a qualitative analysis suggests that the electron-donating amino (-NH2) groups would significantly influence the HOMO, increasing its energy level and localizing electron density on the aromatic ring and the nitrogen atoms. Conversely, the electron-withdrawing fluorine (-F) atoms would lower the energy of the LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. A computational study would precisely calculate these energy levels and visualize the spatial distribution of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and does not represent actual calculated data, as specific studies were not found.

| Parameter | Expected Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating (nucleophilic) character, influenced by amino groups. |

| LUMO Energy | Relatively Low | Indicates susceptibility to electron acceptance (electrophilic attack), influenced by fluorine atoms. |

| HOMO-LUMO Gap (ΔE) | Moderate to Small | Suggests potential for chemical reactivity and charge transfer interactions. |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the van der Waals surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

In an ESP map of this compound, negative potential would be expected around the electronegative fluorine atoms and the lone pairs of the nitrogen atoms. The hydrogen atoms of the amino groups would exhibit positive potential. This mapping helps to identify sites for hydrogen bonding and other non-covalent interactions, which are crucial for understanding its behavior in biological systems or crystal packing.

Density Functional Theory (DFT) Applications in Geometry Optimization and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. A key application of DFT is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation (the most stable arrangement of atoms). This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the amino and fluoro substituents.

Once the optimized geometry is obtained, DFT can be used to calculate various reactivity descriptors. These parameters, derived from the electronic density, provide quantitative measures of chemical reactivity and selectivity.

Table 2: Key Reactivity Descriptors from Conceptual DFT This table outlines descriptors that would be calculated in a typical DFT study.

| Descriptor | Definition | Predicted Trend for this compound |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron (approximated by -EHOMO) | Relatively low due to electron-donating amino groups. |

| Electron Affinity (A) | Energy released when an electron is added (approximated by -ELUMO) | Relatively high due to electron-withdrawing fluorine atoms. |

| Electronegativity (χ) | The ability to attract electrons ( (I+A)/2 ) | Moderate, balanced by opposing substituent effects. |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | Inversely related to the HOMO-LUMO gap; likely indicates moderate reactivity. |

| Electrophilicity Index (ω) | A measure of electrophilic character ( χ2/2η ) | Would quantify the molecule's ability to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the benzene ring itself is rigid, the amino groups have rotational freedom. Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility of these groups over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations could be used to explore the preferred orientations of the -NH2 groups and to study how the molecule interacts with solvent molecules or other species in its environment. By simulating a system containing multiple molecules, MD can provide insights into intermolecular interactions, such as hydrogen bonding between the amino groups of one molecule and the fluorine atoms of another, which would govern the compound's physical properties in the condensed phase.

Prediction of Spectroscopic Parameters: Nuclear Spin-Spin Coupling Constants

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the calculation of chemical shifts and spin-spin coupling constants (J-couplings) is particularly valuable.

Spin-spin coupling constants provide information about the connectivity of atoms and the dihedral angles between them. Theoretical calculations can determine the magnitude of these couplings, such as ¹J(C-H), ¹J(C-F), and longer-range couplings like ³J(H-H), ³J(H-F), and ⁴J(F-F). The calculation of these constants for this compound would be complex due to the various magnetic nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N). A theoretical study would help in assigning peaks in an experimental NMR spectrum and provide a deeper understanding of the electronic structure that gives rise to these couplings. Such calculations are often performed using high-level methods like the Second-Order Polarization Propagator Approximation (SOPPA).

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

For this compound, theoretical studies could provide insights into various reactions. For example, the adjacent amino groups make it a key precursor for the synthesis of heterocyclic compounds like benzimidazoles. Computational modeling could elucidate the step-by-step mechanism of condensation reactions, determining the role of catalysts and predicting the most favorable reaction conditions. The electronic effects of the fluorine substituents—their inductive withdrawal of electron density—would be a key factor in modulating the reactivity of the amino groups and the aromatic ring, a phenomenon that can be precisely quantified through theoretical calculations.

Future Research Directions and Emerging Trends for 3,4 Difluorobenzene 1,2 Diamine

Innovations in Green Synthesis and Sustainable Production Methods for Fluorinated Aromatic Diamines

The synthesis of fluorinated aromatic compounds has traditionally relied on methods that can be harsh and environmentally challenging. cas.cndovepress.com For instance, the Balz-Schiemann reaction, a common method for introducing fluorine into an aromatic ring, involves potentially explosive diazonium salts and high temperatures. cas.cn Similarly, the Swarts reaction and Simons electrochemical fluorination, used for aliphatic fluorination, utilize hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF). dovepress.com

Current research is actively pursuing greener and more sustainable alternatives. A significant area of focus is the development of transition metal-catalyzed reactions, which can proceed under milder conditions and with greater selectivity. cas.cn For example, copper-mediated fluorination of aryl iodides has been demonstrated, although it can require high temperatures and excess reagents. cas.cn Advances in this area aim to improve catalyst efficiency and reduce the need for harsh conditions.

Another promising approach is the direct C-H bond fluorination, which avoids the need for pre-functionalized starting materials. cas.cn Palladium-catalyzed C-H fluorination is an area of active investigation. cas.cn Furthermore, nickel-mediated oxidative fluorination has shown potential for the rapid and efficient synthesis of a wide range of aryl fluorides under mild conditions. dovepress.com

The development of sustainable production methods also involves exploring alternative fluorinating agents that are safer and more environmentally benign. The use of fluoride salts as the fluorine source is a key aspect of many modern fluorination reactions. cas.cn

The table below summarizes some traditional and emerging methods for the synthesis of fluorinated aromatic compounds.

| Synthesis Method | Description | Challenges/Limitations |

| Balz-Schiemann Reaction | Involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) to introduce a fluorine atom. | Use of potentially explosive diazonium salts and high reaction temperatures. cas.cn |

| Halex Reaction | Halogen exchange process, typically involving the replacement of a chlorine or bromine atom with fluorine. | Can require harsh reaction conditions. dovepress.com |

| Copper-Mediated Fluorination | Utilizes a copper catalyst to facilitate the fluorination of aryl halides. | May require high temperatures and an excess of reagents to achieve good yields. cas.cn |

| Palladium-Catalyzed C-H Fluorination | Directly fluorinates an aromatic C-H bond using a palladium catalyst. | An area of ongoing research to improve efficiency and applicability. cas.cn |

| Nickel-Mediated Oxidative Fluorination | Employs a nickel catalyst and an oxidant to fluorinate aryl compounds. | Shows promise for rapid synthesis under mild conditions. dovepress.com |

Exploration of Advanced Applications in Targeted Drug Delivery Systems

The unique properties of fluorinated compounds make them attractive for biomedical applications, including targeted drug delivery. The incorporation of fluorine atoms can enhance the metabolic stability and lipophilicity of drug molecules, potentially improving their therapeutic efficacy.

One area of exploration is the use of fluorinated aromatic diamines as building blocks for constructing novel drug delivery vehicles. For instance, these diamines can be incorporated into polymers to create nanoparticles or micelles for encapsulating and delivering therapeutic agents. The fluorine atoms can provide specific properties to the delivery system, such as increased stability or altered release kinetics.

Magnetic nanoparticles, such as those made from iron(III) oxide (Fe₃O₄), are being investigated as carriers for targeted drug and gene delivery. nih.gov These nanoparticles can be functionalized with various coatings to improve their biocompatibility and drug-loading capacity. nih.gov While not directly involving 3,4-difluorobenzene-1,2-diamine, the principles of surface functionalization and targeted delivery are relevant. Future research could explore the integration of fluorinated moieties, derived from compounds like this compound, onto the surface of such nanoparticles to enhance their delivery characteristics.

The particle size of the delivery system is a critical factor, with sizes in the range of 10-200 nanometers being suitable for circulating in the bloodstream and accumulating at tumor sites. nih.gov The synthesis methods for these nanoparticles, such as co-precipitation and solvothermal methods, are chosen to control particle size and properties. nih.gov

Development of Novel Optoelectronic and Smart Materials based on this compound Derivatives

Fluorinated aromatic compounds are of great interest in the field of materials science due to their unique electronic and optical properties. The incorporation of fluorine atoms into organic molecules can significantly alter their properties, making them suitable for applications in optoelectronics and smart materials. cas.cn

Derivatives of this compound can be used as monomers in the synthesis of high-performance polymers, such as polyimides and poly(arylene ether)s. researchgate.net The presence of fluorine atoms can enhance the thermal stability, chemical resistance, and solubility of these polymers. researchgate.net For example, the hexafluoroisopropylidene group is a common fluorine-containing moiety used in the synthesis of processable polyimides. researchgate.net

The introduction of fluorine can also influence the optical properties of materials. Fluorinated polymers may exhibit lower refractive indices and dielectric constants, which are desirable for applications in microelectronics and optical communication. Research in this area focuses on synthesizing new fluorinated monomers and polymers and characterizing their structure-property relationships. researchgate.net

The development of smart materials, which can respond to external stimuli, is another emerging trend. The unique properties of fluorinated compounds could be harnessed to create materials that change their optical or electronic properties in response to changes in temperature, pH, or light.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Biomedical Engineering

The future development and application of this compound and its derivatives will increasingly rely on interdisciplinary research. The synthesis of novel fluorinated compounds, a core competency of organic chemistry, provides the foundation for advancements in other fields. mdpi.com

In materials science, chemists and engineers collaborate to design and synthesize new polymers and materials with tailored properties for specific applications, such as advanced coatings, membranes, and electronic components. researchgate.net The characterization of these materials, including their thermal, mechanical, and optical properties, is crucial for understanding their performance. researchgate.net

In biomedical engineering, the focus is on applying these novel materials to solve biological and medical problems. This includes the development of new drug delivery systems, biocompatible implants, and diagnostic tools. nih.gov The success of these applications depends on a deep understanding of the interactions between the synthetic materials and biological systems.

Q & A

Q. What are the recommended synthetic routes for preparing 3,4-Difluorobenzene-1,2-diamine with high purity?

Methodological Answer: The synthesis of this compound typically involves selective fluorination and reduction steps. A plausible route starts with 3,4-difluoronitrobenzene, which undergoes catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) to reduce nitro groups to amines. Key considerations include:

- Fluorination Control : Use anhydrous conditions to prevent hydrolysis of fluorine substituents during reactions .

- Purification : Recrystallization from ethanol or chromatography (silica gel, DCM/MeOH) ensures purity. Monitor by TLC or HPLC .

- Yield Optimization : Adjust reaction time (12-24 hours) and hydrogen pressure (1-3 atm) to balance efficiency and side reactions .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Employ a multi-technique approach:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies amine protons (δ 4.8–5.2 ppm, broad) and aromatic protons (split by fluorine coupling). ¹⁹F NMR confirms fluorine positions (δ -110 to -140 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₆H₆F₂N₂, calc. 156.04) .

- X-ray Crystallography : If single crystals are obtained, analyze dihedral angles and hydrogen-bonding networks (as in related benzene-1,2-diamine salts ).

Advanced Research Questions

Q. How can this compound serve as a precursor in designing Schiff base ligands for metal coordination studies?

Methodological Answer: Schiff base formation involves condensation with carbonyl compounds (e.g., aldehydes or ketones). Example protocol:

- Reaction Setup : React this compound (1 eq) with 2-pyridinecarboxaldehyde (2 eq) in refluxing ethanol (3 hours).

- Electronic Effects : Fluorine substituents enhance ligand rigidity and electron-withdrawing properties, stabilizing metal complexes (e.g., Cu²⁺ or Ru³⁺) .

- Characterization : Use UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry to assess redox behavior .

Q. What strategies mitigate competing side reactions when using this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: Fluorine’s electronegativity deactivates the aromatic ring, requiring optimized conditions:

- Activation : Use electron-deficient aryl halides (e.g., 2,4-dinitrofluorobenzene) and polar aprotic solvents (DMF or DMSO) to enhance reactivity .

- Catalysis : Add Cu(I) or Pd(0) catalysts to facilitate cross-coupling (e.g., Buchwald-Hartwig amination) .

- Temperature Control : Moderate heating (60–80°C) prevents decomposition of sensitive intermediates .

Q. How do steric and electronic effects of fluorine substituents influence the stability of this compound derivatives in aqueous media?

Methodological Answer:

- Hydrolytic Stability : Fluorine’s inductive effect reduces amine basicity, decreasing protonation and hydrolysis rates. Compare pH-dependent stability via kinetic studies (NMR monitoring in D₂O at pH 3–9) .

- Steric Protection : Ortho-fluorine groups hinder nucleophilic attack on the aromatic ring, as shown in analogues like 4-Chloro-3,5-difluorophenylene-1,2-diamine .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported solubility of this compound across studies?

Methodological Answer: Variations arise from crystallinity and solvent polarity. Systematic approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |